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Compound of Interest

Compound Name:

2-[(2-

Hydroxyethyl)methylamino]-1-

phenylethanol

CAS No.: 23175-16-8

Cat. No.: B1608672

Get Quote

Strategic Overview & Industrial Relevance
2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8) is a highly versatile

amino alcohol characterized by its dual functionality and moderate-to-high polarity[1]. In

pharmaceutical manufacturing, it is the critical structural intermediate for the synthesis of 1-

methyl-3-phenylpiperazine, which is subsequently converted into the tetracyclic antidepressant

Mirtazapine[2]. In analytical chemistry, this compound is designated as Mirtazapine Impurity 3,

serving as an essential reference standard for method validation and Quality Control (QC) in

Abbreviated New Drug Applications (ANDA)[3].

This application note outlines a field-proven, large-scale protocol for synthesizing this molecule

via the regioselective nucleophilic ring-opening of styrene oxide with N-methylethanolamine[4].

Mechanistic Causality & Reaction Design
To ensure high yield and purity at the pilot and production scales, the reaction design must

account for both the kinetics of the epoxide opening and the thermodynamics of the system.
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Regioselectivity via Steric Control: The synthesis utilizes an

-like mechanism. The secondary amine of N-methylethanolamine acts as the nucleophile.
Because the phenyl ring of styrene oxide creates significant steric hindrance at the benzylic
carbon (C1), nucleophilic attack is directed almost exclusively to the less hindered terminal
carbon (C2)[2].

Solvent Selection (Toluene vs. DMF): While aprotic polar solvents like dimethylformamide

(DMF) can accelerate the reaction rate[4], toluene is the superior choice for large-scale

operations. Toluene allows the reaction to run at 80 °C without requiring pressurized vessels.

More importantly, it enables a "telescoped" process: if the product is destined for

downstream chlorination with thionyl chloride (

) to form the piperazine ring, the toluene solution can be used directly, eliminating a costly
and time-consuming solvent swap[2].

Thermal Management: Epoxide ring-opening is highly exothermic. Maintaining the reaction

at 80 ± 5 °C via the controlled, dropwise addition of the amine prevents thermal runaway[2].

Exceeding 100 °C provides enough activation energy to overcome steric hindrance, leading

to attack at C1 (forming the undesired structural isomer) and promoting the thermal

polymerization of styrene oxide[4].
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Logical relationship of the regioselective SN2 epoxide ring-opening mechanism.

Experimental Protocol: 100-kg Scale Synthesis
Self-Validating System: This protocol incorporates a strict In-Process Control (IPC) hold-point

at Step 5. Proceeding to workup without confirming <1.0% residual styrene oxide will result in

unreacted epoxide carrying over, which generates toxic and reactive byproducts during

downstream chlorination. If the IPC fails, the system self-corrects by mandating an extended

maturation phase.

Equipment & Reagents
Reactor: 500 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and

a metered addition funnel.

Reagents: Styrene oxide (1.0 eq), N-methylethanolamine (0.95 - 1.0 eq)[4], Toluene

(Analytical or Industrial Grade).

Step-by-Step Methodology
Preparation: Charge the 500 L reactor with 130 kg of Toluene and 80 kg (0.66 kmol) of

Styrene Oxide[2]. Initiate mechanical stirring at 150-200 rpm to ensure a homogenous

solution.

Heating: Gradually heat the mixture to an internal temperature of 80-85 °C[2].

Metered Addition: Slowly add 45.5 kg (0.60 kmol) of N-methylethanolamine dropwise via the

addition funnel over a strict period of 80-90 minutes[2]. Continuously monitor the internal

temperature; adjust the addition rate if the temperature spikes above 90 °C.

Maturation: Once the addition is complete, maintain the reaction mixture isothermally at 80-

85 °C for 2 to 3 hours to drive the reaction to completion[2].

In-Process Control (IPC): Withdraw a 5 mL sample and analyze via HPLC (or TLC using

EtOAc/Hexane). The reaction passes the hold-point when residual styrene oxide is < 1.0%

relative to the product[2]. If > 1.0%, extend maturation by 1 hour and re-sample.
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Cooling & Workup: Cool the reactor to room temperature (20-25 °C)[2]. To isolate the pure

intermediate, wash the organic layer with 50 L of deionized water to extract any trace

unreacted N-methylethanolamine. Allow 30 minutes for phase separation, then discard the

aqueous layer.

Concentration: Transfer the organic phase to a vacuum distillation unit. Remove the toluene

under reduced pressure (e.g., 50 mbar at 45 °C) to yield the final product as a viscous, pale-

yellow oil[5]. (Note: If proceeding immediately to MPP synthesis, skip Step 7 and pump the

toluene solution directly into the next reactor[2]).
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Large-scale synthetic workflow and in-process control checkpoints.

Quantitative Data & Quality Metrics
The following table summarizes the optimized quantitative parameters, IPC limits, and the

causality behind these specific targets for large-scale execution.
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Parameter Target Specification Rationale / Causality

Molar Ratio (Epoxide:Amine) 1.0 : 0.95 - 1.0

A slight stoichiometric deficit of

amine ensures no residual

nucleophile interferes with

downstream chlorination

steps[4].

Reaction Temperature 80 ± 5 °C

Provides optimal kinetic energy

for the

attack while preventing the

thermal degradation of styrene

oxide[2].

Addition Time 80 - 90 minutes

Dissipates the heat of the

exothermic ring-opening safely,

preventing thermal runaway in

500 L vessels[2].

IPC Limit (Styrene Oxide) < 1.0% by HPLC

Ensures maximum atom

economy and prevents

reactive epoxide from forming

byproducts in subsequent

steps[2].

Expected Yield 92 - 96%

High atom economy of the

addition reaction minimizes

mass loss during the organic

phase separation.

Product Purity > 98.5% (HPLC)

Strict temperature control limits

the formation of the C1-attack

structural isomer, ensuring

high purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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